molecular formula C19H18O5 B3863944 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B3863944
M. Wt: 326.3 g/mol
InChI Key: UHJQUDOUGDSPCS-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as methylenedioxyphenyl propanone (MDP2P), is an organic compound that is commonly used as a precursor in the synthesis of various psychoactive drugs, including MDMA (ecstasy) and MDA (sally). The compound is a colorless liquid with a distinct odor and is primarily produced through the oxidation of safrole, a natural organic compound found in various plants, including sassafras.

Mechanism of Action

MDP2P acts as a precursor to the synthesis of various psychoactive drugs, including MDMA and MDA. These drugs are known to increase the release of serotonin, dopamine, and norepinephrine in the brain, resulting in a range of psychological and physiological effects, including euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are primarily related to its role as a precursor in the synthesis of psychoactive drugs. MDMA and MDA are known to have a range of effects on the brain and body, including increased heart rate and blood pressure, decreased appetite, and altered mood and perception. However, it is important to note that MDP2P itself does not have these effects and is not used as a recreational drug.

Advantages and Limitations for Lab Experiments

MDP2P is primarily used in the laboratory for the synthesis of various psychoactive drugs, and its advantages and limitations are related to this application. One advantage is that it is a relatively simple and cost-effective precursor that can be produced in large quantities. However, one limitation is that the synthesis process can be hazardous and requires careful handling of various chemical reagents.

Future Directions

There are several potential future directions for research related to MDP2P, including the development of new synthetic routes and the investigation of its potential therapeutic applications. Researchers may also explore the effects of MDP2P on the brain and body, as well as its potential as a tool for studying the mechanisms of action of psychoactive drugs.

Scientific Research Applications

MDP2P has been the subject of numerous scientific studies, primarily due to its role as a precursor in the synthesis of various psychoactive drugs. Researchers have investigated the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of the compound.

properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-21-16-7-4-13(11-18(16)22-2)3-6-15(20)14-5-8-17-19(12-14)24-10-9-23-17/h3-8,11-12H,9-10H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQUDOUGDSPCS-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

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